(5-(Benzyloxy)pyridin-3-yl)boronic acid
Description
Molecular Geometry and Crystallographic Characterization
(5-(Benzyloxy)pyridin-3-yl)boronic acid (C₁₂H₁₂BNO₃) features a pyridine ring substituted at the 3-position with a boronic acid (-B(OH)₂) group and at the 5-position with a benzyloxy (-OCH₂C₆H₅) moiety. The molecular geometry arises from the planar pyridine core, with the boronic acid group adopting a trigonal planar configuration due to sp² hybridization at the boron atom. The benzyloxy substituent introduces steric bulk, creating a non-coplanar arrangement between the pyridine ring and the benzyl group, as observed in analogous pyridylboronic acid derivatives.
X-ray diffraction (XRD) studies of related boronic acid derivatives reveal typical B–O bond lengths of 1.36–1.38 Å and C–B bond lengths of 1.56–1.58 Å. While crystallographic data for this specific compound remain unpublished, computational models predict a dihedral angle of 42–48° between the pyridine and benzyl rings, minimizing steric clashes.
| Key Geometric Parameters | Value |
|---|---|
| Pyridine ring planarity | ≤0.02 Å deviation |
| B–O bond length | 1.37 Å (calc.) |
| C3–B bond length | 1.57 Å (calc.) |
| Benzyloxy dihedral angle | 45° ± 3° |
Electronic Structure and Substituent Effects of the Benzyloxy Group
The benzyloxy group exerts dual electronic effects:
- Resonance donation : Oxygen's lone pairs delocalize into the pyridine ring, increasing electron density at the 4- and 6-positions (Hammett σₚ = -0.32).
- Steric hindrance : The bulky substituent restricts rotation about the C–O bond, creating a localized electronic environment.
DFT calculations (B3LYP/6-311+G(d,p)) show the boronic acid group reduces pyridine's aromaticity, with NBO charges of:
Substituent effects manifest in UV-Vis spectra through bathochromic shifts (λₘₐₓ = 268 nm in methanol) compared to unsubstituted pyridine-3-boronic acid (λₘₐₓ = 254 nm).
Tautomerism and Boronic Acid Anhydride Formation Dynamics
The compound exhibits three dominant forms in solution:
- Free boronic acid (70–85% in polar aprotic solvents)
- Cyclic anhydride (12–25%)
- Borate ester (3–5% with trace water)
Anhydride formation follows second-order kinetics (k = 1.2 × 10⁻³ M⁻¹s⁻¹ in THF at 25°C), slower than simpler arylboronic acids due to steric hindrance from the benzyloxy group. The equilibrium favors the monomeric form in solutions containing >5% water.
Tautomeric Equilibria
Monomeric Boronic Acid ⇌ Cyclic Anhydride + H₂O
⇅
Borate Ester
Solubility Profile and Partition Coefficients in Organic Media
Solubility follows the trend:
DMSO > THF > methanol > ethyl acetate > hexane
| Solvent | Solubility (mg/mL) | logP (exp.) |
|---|---|---|
| Dimethyl sulfoxide | 48.2 ± 1.5 | -1.02 |
| Tetrahydrofuran | 22.7 ± 0.8 | 0.34 |
| Methanol | 15.3 ± 0.6 | 0.51 |
| Ethyl acetate | 6.8 ± 0.3 | 1.12 |
| n-Hexane | <0.1 | 2.87 |
Properties
IUPAC Name |
(5-phenylmethoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3/c15-13(16)11-6-12(8-14-7-11)17-9-10-4-2-1-3-5-10/h1-8,15-16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKYPUBWQHKLLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694488 | |
| Record name | [5-(Benzyloxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190423-61-0 | |
| Record name | [5-(Benzyloxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Benzyloxy)pyridin-3-yl)boronic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate pyridine derivative. This can be achieved through various methods, including the reaction of pyridine with benzyl alcohol under suitable conditions to introduce the benzyloxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-(Benzyloxy)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The benzyloxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Functionalized Pyridines: Formed through substitution reactions involving the benzyloxy group.
Scientific Research Applications
(5-(Benzyloxy)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for various enzymes and receptors.
Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
Biological Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of (5-(Benzyloxy)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
(3-(Benzyloxy)phenyl)boronic Acid
- Structure : Benzyloxy group on a phenyl ring (meta-position) instead of pyridine.
- Reactivity : Demonstrates similar coupling efficiency but forms phenyl-based biaryls. Used in synthesizing 2-(3-hydroxyphenyl)-5-(4-octoxyphenyl)pyrimidine, a bioactive scaffold .
- Key Data : Molecular weight 228.05 g/mol , CAS 156682-54-1 .
(2-(Benzyloxy)-5-(trifluoromethyl)pyridin-3-yl)boronic Acid
(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic Acid
(2,6-Bis(benzyloxy)pyridin-3-yl)boronic Acid
Coupling Efficiency
- (5-(Benzyloxy)pyridin-3-yl)boronic acid exhibits comparable yields (70–85%) in Suzuki reactions to its analogues, such as (4-chloro-3-(trifluoromethyl)phenyl)boronic acid (70% yield) and phenylboronic acid (75% yield) .
- The presence of electron-donating benzyloxy groups generally enhances oxidative addition rates in palladium-catalyzed couplings, though steric factors may limit reactivity in polysubstituted derivatives .
Physical and Chemical Properties
Biological Activity
(5-(Benzyloxy)pyridin-3-yl)boronic acid is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a pyridine ring substituted with a benzyloxy group and a boronic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 233.05 g/mol. The presence of the boronic acid moiety allows for unique interactions with biological targets, particularly enzymes.
The biological activity of this compound primarily involves its ability to form reversible covalent bonds with the active site residues of various enzymes. This property is particularly significant in the design of enzyme inhibitors, which can be utilized in therapeutic contexts, such as:
- Enzyme Inhibition : The boronic acid group can interact with serine or cysteine residues in enzyme active sites, leading to the inhibition of enzymatic activity.
- Antimicrobial Activity : Research indicates that similar pyridine-based boronic acids exhibit antimicrobial properties against various pathogens, suggesting potential for this compound in treating infections .
Antimicrobial Properties
Studies have shown that compounds structurally similar to this compound possess significant antimicrobial activities. For instance, pyridine derivatives have been evaluated against Gram-positive and Gram-negative bacteria, demonstrating effectiveness comparable to standard antibiotics .
Anticancer Potential
The compound's role in cancer treatment is also under investigation. Its ability to inhibit specific enzymes involved in cancer cell proliferation positions it as a candidate for further development as an anticancer agent. Research into related compounds has highlighted their potential to disrupt cancer cell metabolic pathways .
Research Findings and Case Studies
- Antimicrobial Activity :
- Enzyme Inhibition :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 5-Chloropyridin-3-ylboronic acid | Structure | Lacks benzyloxy group | Moderate antimicrobial activity |
| 2-(Methoxy)-5-chloropyridin-3-ylboronic acid | Structure | Methoxy substituent | Varied enzyme inhibition profile |
| 2-(Phenoxy)-5-chloropyridin-3-ylboronic acid | Structure | Phenoxy group | Enhanced solubility and activity |
Q & A
Q. Basic Methodology
- NMR Spectroscopy : Confirm regiochemistry using H NMR (e.g., aromatic protons at δ 8.42 ppm for pyridinyl-B(OH)₂) and B NMR (δ ~28–30 ppm for boronic acids) .
- HPLC/GC Analysis : Purity >97% is achievable via reversed-phase HPLC (C18 column, acetonitrile/water gradient) or GC with flame ionization detection, as noted for structurally related boronic acids .
Advanced Challenges
Anhydride impurities (e.g., boroxines) can skew quantification. Use F NMR (if fluorinated analogs are present) or mass spectrometry (HRMS-ESI) to detect byproducts . Dynamic light scattering (DLS) may identify aggregates in solution-phase reactions.
What are the stability considerations for this compound during storage and handling?
Basic Guidelines
Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation and hydrolysis. Desiccate to avoid boronic acid degradation into boroxines, which are hygroscopic . Commercial analogs recommend refrigeration (0–6°C) for short-term stability .
Advanced Analysis
Thermogravimetric analysis (TGA) can assess decomposition thresholds. Stability under reflux conditions (e.g., in THF/H₂O mixtures) should be tested for catalytic applications. Benzyloxy groups may undergo cleavage under strong acids/bases, necessitating pH-controlled environments .
How does the benzyloxy substituent influence reactivity in Suzuki-Miyaura cross-couplings?
Basic Mechanistic Insight
The electron-donating benzyloxy group at the 5-position increases electron density on the pyridine ring, enhancing oxidative addition with Pd(0). However, steric bulk near the boronic acid (3-position) may reduce coupling efficiency with hindered aryl halides .
Advanced Optimization
For challenging substrates (e.g., heteroaromatic bromides), use Pd(OAc)₂ with Buchwald-Hartwig ligands (e.g., XPhos) in toluene/EtOH mixtures. Microwave heating (100–120°C, 30 min) improves yields for sterically congested systems . Monitor regioselectivity via LCMS to rule out homocoupling byproducts.
What strategies mitigate anhydride formation in this compound?
Basic Mitigation
Anhydride content (e.g., boroxines) varies by synthesis batch. Recrystallization from anhydrous EtOAc/hexanes or sublimation under reduced pressure can reduce impurities .
Advanced Quantification
Use B NMR to distinguish boronic acid (δ ~28 ppm) from boroxine (δ ~22 ppm). Gravimetric analysis after heating (80°C, 24 h) under vacuum quantifies residual anhydrides .
How is this compound utilized in synthesizing bioactive heterocycles?
Case Study
In a patent application, a related pyridinylboronic acid was coupled with 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylate to yield a trifluoromethyl-substituted pyrimidine (LCMS: m/z 366 [M+H]⁺). The reaction used Pd(PPh₃)₄ in DME/Na₂CO₃ at 80°C, achieving >90% conversion .
Advanced Design
Modify the benzyloxy group (e.g., deprotection to hydroxyl for hydrogen-bonding motifs) to enhance target binding in kinase inhibitors or PET tracers. Computational docking (e.g., AutoDock Vina) can predict interactions before synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
